

Application Note: Advanced NMR Characterization of ()-Clethodim Stereochemistry

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Compound of Interest

Compound Name: Clethodim, (Z)-

CAS No.: 1210535-11-7

Cat. No.: B10861227

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H,

C, NOESY/ROESY) Subject: Clethodim [Select 2,400 mg/L formulation or pure standard]

Introduction & Structural Dynamics

Clethodim is a cyclohexanedione oxime herbicide acting as an ACCase inhibitor. Its bioefficacy and regulatory compliance depend heavily on its stereochemistry. The molecule exhibits two distinct forms of isomerism that complicate NMR analysis:

- Geometric Isomerism (

): Occurs at the oxime (

) bond.^[1] The (

)-isomer is the thermodynamically stable and bioactive form. The (

)-isomer is typically a photoproduct generated via UV exposure, often co-eluting with degradation products.

- Keto-Enol Tautomerism: The cyclohexanedione ring exists in equilibrium between keto and enol forms.[2] This exchange is fast on the NMR timescale at room temperature in certain solvents, leading to peak broadening or doubling, which can be mistaken for impurities.

The Stereochemical Challenge

Distinguishing (

)-clethodim from its (

)-counterpart requires analyzing the spatial relationship between the chloroallyloxy group and the propyl side chain.

- (

)-Clethodim: The chloroallyloxy group is cis to the propyl group (based on spatial proximity, despite "Entgegen" CIP priority relative to the ring).

- (

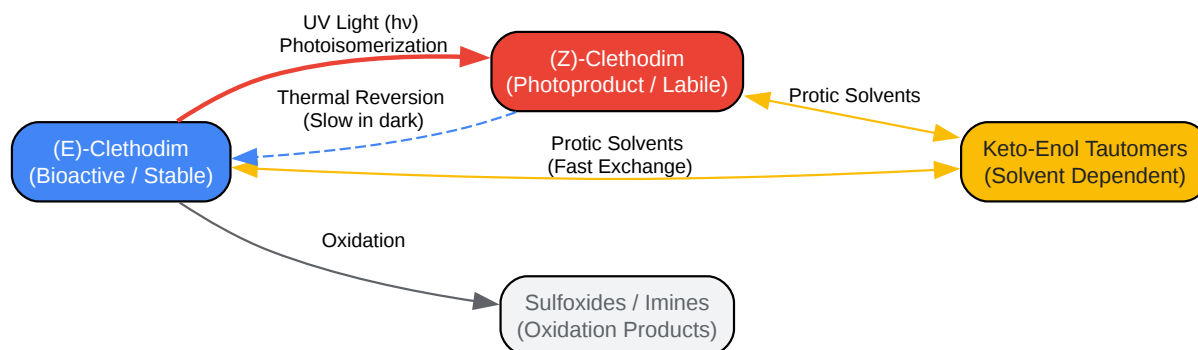
)-Clethodim: The chloroallyloxy group is trans to the propyl group (oriented toward the cyclohexanedione ring).

Structural Dynamics Visualization

The following diagram illustrates the dynamic relationship between the bioactive (

)-isomer and the target (

)-isomer, including the environmental triggers for conversion.



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Figure 1: Isomerization and tautomerization pathways of Clethodim. Note that UV exposure is the primary driver for Z-isomer formation.

Experimental Protocol

Sample Preparation

To characterize the (

)-isomer, one must often generate it in situ or isolate it rapidly, as it can revert to (

) or degrade.

- Solvent Selection (Critical):
 - (Recommended): Favors the enol tautomer, resulting in sharper peaks and simplified spectra.
 - : often stabilizes a mixture of tautomers, causing signal doubling that complicates assignment. Avoid unless solubility is an issue.
 - Benzene-
 - : Useful for resolving overlapping allylic signals due to aromatic solvent-induced shifts (ASIS).
- Concentration: 10–15 mg in 0.6 mL solvent.

- Handling: Prepare samples in amber NMR tubes to prevent uncontrolled photoisomerization during acquisition.

Acquisition Parameters[4]

- Temperature: 298 K (Standard). If peaks are broad due to tautomeric exchange, cool to 253 K () to freeze the tautomeric equilibrium.
- Relaxation Delay (): Set to (approx. 5–7 seconds) for accurate integration of the olefinic protons.
- Pulse Sequences:
 - 1D : Quantitative parameters (for ratio).
 - 1D : Proton-decoupled.
 - 2D NOESY (Key Experiment): Mixing time () of 300–500 ms. This is the definitive method for stereochemical assignment.

Data Analysis & Characterization

Chemical Shift Diagnostics (^1H NMR in)

The most diagnostic signals are the methylene protons adjacent to the oxime functionality.

Moiety	Proton Label	()-Clethodim (ppm)	()-Clethodim (ppm)	Trend
Chloroallyl		4.55 (d)	4.65 – 4.75 (d)	Deshielded in
Propyl Chain		2.60 (t)	2.35 – 2.45 (t)	Shielded in
Olefin		6.05 (dt)	6.15 (dt)	Slight Downfield

Note: Chemical shifts are approximate and concentration/pH dependent. Relative shifts between isomers are the reliable metric.

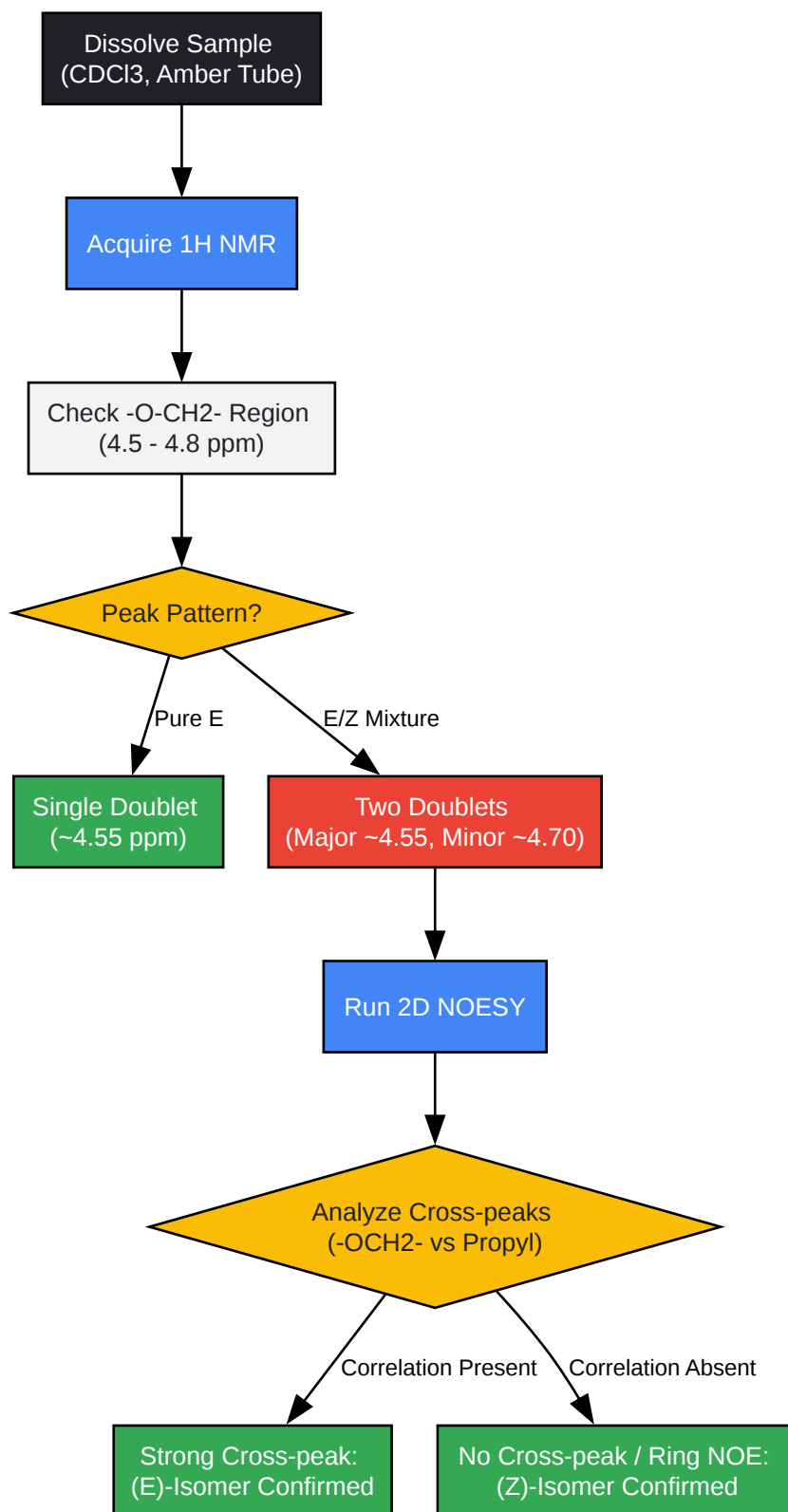
The Definitive Proof: NOE Correlation Strategy

Chemical shifts can be ambiguous due to solvent effects. Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

- Mechanism: NOE signals arise between protons that are spatially close ().
- ()-Isomer Correlation: The chloroallyl group is spatially close to the propyl -methylene group. Expect a strong NOE cross-peak.
- ()-Isomer Correlation: The chloroallyl group is oriented away from the propyl chain and toward the ring. Expect NOE with Ring Protons (H-4/H-6) and ABSENCE of NOE with propyl -methylene.

Logical Workflow for Assignment

The following decision tree guides the analyst through the confirmation process.



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Figure 2: Step-by-step NMR decision matrix for distinguishing Clethodim stereoisomers.

References

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- Sandahl, M., et al. "The influence of solvents on chemical equilibria... of Clethodim." Journal of Agricultural and Food Chemistry, 2005. (Validates tautomeric equilibrium data).
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Sources

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